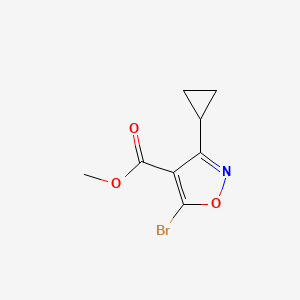

Methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate

Description

Methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a bromine atom at position 5, a cyclopropyl group at position 3, and a methyl ester at position 2. This structure combines electron-withdrawing (bromo) and sterically demanding (cyclopropyl) substituents, making it a versatile intermediate in medicinal chemistry and materials science. The bromo group enhances reactivity for cross-coupling reactions, while the cyclopropyl moiety may influence conformational stability in biological targets .

Propriétés

IUPAC Name |

methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-8(11)5-6(4-2-3-4)10-13-7(5)9/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBQACYDIKMNTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1C2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a cyclopropyl-containing reagent in the presence of a base and a suitable solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Cyclization Reactions: Catalysts and specific reaction conditions, such as elevated temperatures and the presence of a dehydrating agent, are often required.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the oxazole ring.

Applications De Recherche Scientifique

Chemical Reactions

Methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate can undergo several types of chemical reactions:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions, often involving a base and a polar solvent.

- Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to different derivatives, using reagents like hydrogen peroxide or sodium borohydride.

- Cyclization Reactions: This compound can undergo further cyclization to form more complex heterocyclic structures, often requiring catalysts, elevated temperatures, and dehydrating agents.

The products of these reactions depend on the specific reagents and conditions used.

The biological activity of methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate is mainly due to its interaction with molecular targets like enzymes or receptors. The bromine atom and oxazole ring facilitate binding through hydrogen bonding and hydrophobic interactions, while the cyclopropyl group may provide steric hindrance, enhancing the compound's stability and binding affinity.

Antimicrobial Properties

Oxazole structures have shown promising antimicrobial activities. Studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

Anticancer Activity

Oxazole derivatives have demonstrated anticancer properties and cytotoxic effects against cancer cell lines. Related compounds have shown IC50 values in the low micromolar range against cancer cell lines like MCF7 (breast cancer) and A549 (lung cancer). Flow cytometry assays on related compounds indicated that they induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer activity.

Research Findings Summary

| Activity Type | Target Organisms/Cell Lines | IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Various bacteria and fungi | Not specified | Similar compounds show promise in inhibiting microbial growth |

| Anticancer | MCF7 (breast), A549 (lung) | Low µM range | Related compounds demonstrate significant cytotoxicity |

| Apoptosis Induction | Cancer cell lines | Not specified | Flow cytometry indicates potential for inducing apoptosis |

Additional Applications

Activité Biologique

Methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate (CAS: 2092373-87-8) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate is , with a molecular weight of approximately 220.021 g/mol. The compound features:

- Oxazole ring : A five-membered ring containing nitrogen and oxygen.

- Bromine atom : Located at the 5-position, contributing to its reactivity.

- Cyclopropyl group : Positioned at the 3-position, which may enhance stability and binding affinity.

- Carboxylate functional group : Present at the 4-position, playing a role in its biological interactions.

The biological activity of methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the oxazole ring facilitate binding through hydrogen bonding and hydrophobic interactions. The cyclopropyl group may provide steric hindrance that enhances the compound's stability and binding affinity .

Antimicrobial Properties

Research indicates that compounds with similar oxazole structures exhibit promising antimicrobial activities. Methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate has been investigated for its potential against various microbial strains. In vitro studies suggest that it may inhibit the growth of certain bacteria and fungi, although specific data on this compound is limited .

Anticancer Activity

Several oxazole derivatives have shown significant anticancer properties. For instance, related compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects. Methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate is hypothesized to exhibit similar properties due to its structural characteristics .

Case Studies

- Cytotoxicity Assays : In studies involving related oxazole derivatives, compounds demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). These findings suggest that methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate may also exhibit significant cytotoxicity against similar cell lines .

- Mechanistic Studies : Flow cytometry assays on related compounds indicated that they induce apoptosis in cancer cells. This suggests a potential mechanism for methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate's anticancer activity .

Research Findings Summary

| Activity Type | Target Organisms/Cell Lines | IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Various bacteria and fungi | Not specified | Similar compounds show promise in inhibiting microbial growth |

| Anticancer | MCF7 (breast), A549 (lung) | Low µM range | Related compounds demonstrate significant cytotoxicity |

| Apoptosis Induction | Cancer cell lines | Not specified | Flow cytometry indicates potential for inducing apoptosis |

Comparaison Avec Des Composés Similaires

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate | C₈H₇BrNO₃ | ~258.06 | 5-Br, 3-cyclopropyl, 4-COOMe |

| Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | C₁₄H₁₁Cl₂NO₃ | 312.146 | 3-(2,6-Cl₂Ph), 5-cyclopropyl |

| Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate | C₉H₉BrNO₃ | ~274.08 | 3-Br, 5-cyclopropyl, 4-COOEt |

| Methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate | C₁₃H₁₃NO₃ | ~231.25 | 5-Et, 3-Ph |

Q & A

Q. What are the common synthetic routes for preparing methyl 5-bromo-3-cyclopropyl-1,2-oxazole-4-carboxylate?

The compound is typically synthesized via regioselective cyclization of β-enamino ketoesters with hydroxylamine derivatives. A key method involves reacting cyclopropane-substituted enaminones with hydroxylamine hydrochloride under reflux conditions, followed by dehydration and cyclization to form the 1,2-oxazole core. Structural confirmation relies on NMR spectroscopy (e.g., coupling constants like ) and mass spectrometry .

Q. How is the regiochemistry of the 1,2-oxazole ring confirmed experimentally?

Regiochemistry is determined using -labeled NMR spectroscopy. For example, -hydroxylamine hydrochloride is used to synthesize labeled analogs, enabling detection of coupling constants (e.g., ), which are diagnostic for distinguishing between 1,2-oxazole and isomeric structures .

Q. What spectroscopic techniques are critical for characterizing this compound?

- and NMR : Identify substituents (e.g., cyclopropyl, bromo) via splitting patterns and chemical shifts.

- IR Spectroscopy : Confirm carbonyl (C=O) and oxazole ring vibrations.

- LC-MS/HPLC : Assess purity and molecular ion peaks. Advanced methods like 2D NMR (COSY, HSQC) resolve overlapping signals in complex spectra .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromo substituent in cross-coupling reactions?

The electron-withdrawing nature of the oxazole ring activates the bromo group for Suzuki-Miyaura couplings, but steric hindrance from the cyclopropyl group may require optimized catalysts (e.g., Pd(PPh)/SPhos) and elevated temperatures. Kinetic studies using NMR or in situ IR can monitor reaction progress .

Q. What challenges arise in crystallographic refinement of derivatives of this compound?

Q. How can dynamic NMR resolve rotameric equilibria in N-Boc-protected derivatives?

Saturation transfer experiments (e.g., 1D selective NOESY) detect chemical exchange between rotamers. For example, irradiation of tert-butyl proton signals (δ 1.24 vs. 1.44 ppm) reveals exchange rates, while variable-temperature NMR quantifies energy barriers () .

Q. What computational methods predict the puckering dynamics of the cyclopropyl ring?

Cremer-Pople coordinates parameterize out-of-plane displacements. DFT calculations (B3LYP/6-31G*) optimize geometries, while molecular dynamics simulations (e.g., AMBER) model ring flexibility. Compare results to X-ray data using Mercury software .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for oxazole syntheses?

- Mechanistic Variants : Competing pathways (e.g., intermediates A vs. D in Scheme 2 of ) may lead to side products.

- Purification Artifacts : LC-MS can detect trace isomers missed by column chromatography.

- Substrate Sensitivity : Moisture-sensitive intermediates (e.g., enaminones) require strict anhydrous conditions .

Q. Why do crystallographic bond lengths differ from DFT-optimized geometries?

- Crystal Packing Effects : Hydrogen bonding (e.g., C–H···O) shortens distances in solids versus gas-phase calculations.

- Thermal Motion : ADPs in X-ray structures account for atomic vibrations, while DFT assumes static geometries .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.